molecular formula C20H23F3N2O2 B14932816 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone

2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone

Cat. No.: B14932816
M. Wt: 380.4 g/mol
InChI Key: AMGRWWTWMDEEHN-UHFFFAOYSA-N
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Description

2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone is a complex organic compound that features a pyrrole ring, a piperidine ring, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone typically involves multiple steps. One common approach is to start with the formation of the pyrrole ring, followed by the introduction of the piperidine ring and the trifluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,5-Dimethyl-1H-pyrrol-1-yl)ethanol: This compound shares the pyrrole ring but lacks the piperidine and trifluoromethyl groups.

    4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid: Similar in structure but contains a benzoic acid group instead of the piperidine ring.

Uniqueness

The uniqueness of 2-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidino}-1-ethanone lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H23F3N2O2

Molecular Weight

380.4 g/mol

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-1-[4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone

InChI

InChI=1S/C20H23F3N2O2/c1-14-6-7-15(2)25(14)13-18(26)24-10-8-19(27,9-11-24)16-4-3-5-17(12-16)20(21,22)23/h3-7,12,27H,8-11,13H2,1-2H3

InChI Key

AMGRWWTWMDEEHN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)N2CCC(CC2)(C3=CC(=CC=C3)C(F)(F)F)O)C

Origin of Product

United States

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